molecular formula C8H4F3NO2 B11777301 2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole

2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole

Katalognummer: B11777301
Molekulargewicht: 203.12 g/mol
InChI-Schlüssel: HAGJFUXDUJBDGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole typically involves the condensation of aromatic aldehydes with 2-aminophenols. One common method includes the use of LAIL@MNP nonmartial (MNC-19) as a catalyst . The reaction proceeds through the formation of an intermediate oxazolidine, which is then oxidized to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems, such as magnetically recoverable catalysts, can enhance the efficiency of the synthesis . These methods allow for the large-scale production of this compound with minimal environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The reaction conditions often involve moderate temperatures and the use of solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can have enhanced biological or chemical properties .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both difluoromethoxy and fluorine groups in the oxazole ring contributes to its distinct properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H4F3NO2

Molekulargewicht

203.12 g/mol

IUPAC-Name

2-(difluoromethoxy)-7-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO2/c9-4-2-1-3-5-6(4)13-8(12-5)14-7(10)11/h1-3,7H

InChI-Schlüssel

HAGJFUXDUJBDGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)OC(=N2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.